N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine belongs to a broader class of compounds that have been synthesized and evaluated for their biological activities. For example, compounds within the pyrazolo[1,5-a]pyrimidine and related families have been explored for their cytotoxic and antimicrobial properties.
Cytotoxicity and Anti-cancer Activities : Some derivatives have been synthesized and screened for their in vitro cytotoxic activity against cancer cells, demonstrating promising results in inhibiting cell growth. For instance, novel pyrazolo[1,5-a]pyrimidines and Schiff bases were investigated for their cytotoxicity against four human cancer cell lines, providing insights into the structure-activity relationship that could guide the development of new anticancer agents (Hassan et al., 2015).
Antimicrobial Properties : Derivatives have also been evaluated for their antimicrobial efficacy against various bacteria and fungi, with some compounds showing moderate to high antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Murthy et al., 2012).
Chemical Synthesis and Material Science Applications
The structural diversity and modifiability of N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine make it a valuable scaffold in the synthesis of complex molecules and materials.
Regioselective Synthesis : Research has been conducted on the regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs, highlighting methodologies that afford high yields and selectivity, which is crucial for the development of compounds with specific biological activities (Kaping et al., 2016).
Synthesis of Fluorophores : Pyrazolo[1,5- a]pyrimidines have been used as intermediates for the synthesis of functional fluorophores, indicating their potential in the development of novel fluorescent probes for biological and environmental applications (Castillo et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent protein kinases (cdks), which are crucial enzymes that regulate cell cycles and transcriptions .
Mode of Action
It can be inferred from related compounds that it might interact with its targets, possibly cdks, leading to changes in their activity .
Biochemical Pathways
Given its potential interaction with cdks, it could affect pathways related to cell cycle regulation and transcription .
Result of Action
Similar compounds have shown to exhibit antitumor activities, possibly through their interaction with cdks .
Biochemical Analysis
Cellular Effects
Similar compounds have shown to exhibit promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
Similar compounds have been found to inhibit certain enzymes and signaling pathways that stimulate tumor cell growth . They have also been found to inhibit CDK2/cyclin A2 .
Temporal Effects in Laboratory Settings
Similar compounds have shown to exhibit significant changes in their effects over time .
Dosage Effects in Animal Models
Similar compounds have shown to exhibit significant changes in their effects with different dosages .
Metabolic Pathways
Similar compounds have been found to be involved in the de novo purine and pyrimidine biosynthesis pathways .
Transport and Distribution
Similar compounds have shown to exhibit significant changes in their transport and distribution .
Subcellular Localization
Similar compounds have shown to exhibit significant changes in their subcellular localization .
Properties
IUPAC Name |
4-N-(3-methoxyphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-3-12-22-21-25-19(24-15-8-7-11-17(13-15)28-2)18-14-23-27(20(18)26-21)16-9-5-4-6-10-16/h4-11,13-14H,3,12H2,1-2H3,(H2,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSISRSYRSNZKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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